REACTION_CXSMILES
|
[C:1]([CH:5]=[C:6]([Cl:8])[F:7])([F:4])([F:3])[F:2].[C:9]([O:14]F)([O:12]F)([F:11])[F:10]>>[Cl:8][C:6]1([F:7])[CH:5]([C:1]([F:4])([F:3])[F:2])[O:14][C:9]([F:11])([F:10])[O:12]1
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C=C(F)Cl
|
Name
|
CF2(OF)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(OF)OF
|
Name
|
3h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thermocouple, bubbling inlet
|
Type
|
ADDITION
|
Details
|
for introducing the reacting gaseous mixture
|
Type
|
CUSTOM
|
Details
|
is then brought, by a cryostat, to the temperature of −70° C
|
Type
|
ADDITION
|
Details
|
is added in a continuous way
|
Name
|
|
Type
|
|
Smiles
|
ClC1(OC(OC1C(F)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |